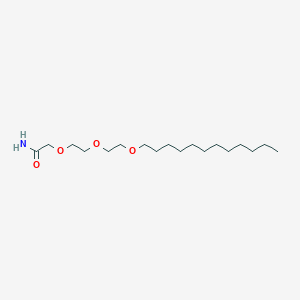
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is a chemical compound with the molecular formula C18H37NO4. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a dodecyloxy group attached to an ethoxy chain, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-{2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions usually involve:
Temperature: 60-80°C
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Dodecyl alcohol and ethylene oxide
Use of high-pressure reactors: To facilitate the reaction at elevated temperatures
Purification steps: Including distillation and crystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethoxy derivatives.
Applications De Recherche Scientifique
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and extract proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE involves its ability to interact with lipid membranes. The dodecyloxy group inserts into the lipid bilayer, while the ethoxy and acetamide groups interact with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and solubilization of membrane-bound proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethanol
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethylamine
Uniqueness
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is unique due to its specific combination of hydrophobic and hydrophilic groups, which makes it an effective surfactant. Its acetamide group also provides additional functionality, allowing for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
36749-80-1 |
|---|---|
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H2,19,20) |
Clé InChI |
PINZOVIXGXHZIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
Key on ui other cas no. |
36749-80-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















